

CH5447240: A Preclinical Investigation of a Novel Oral PTHR1 Agonist for Hypoparathyroidism

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Compound of Interest		
Compound Name:	CH5447240	
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This technical guide provides a comprehensive overview of the available preclinical data on CH5447240, a novel, orally bioavailable small-molecule agonist of the human parathyroid hormone receptor 1 (hPTHR1). Developed as a potential treatment for hypoparathyroidism, CH5447240 served as a lead compound for the clinical candidate PCO371. This document summarizes key in vitro and in vivo findings, details relevant experimental methodologies, and visualizes the pertinent biological pathways.

Core Compound Characteristics

CH5447240 was identified through the derivatization of a high-throughput screening hit.[1] It is a phenethyl sulfonamide derivative that demonstrated potent agonistic activity at the hPTHR1. [1]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for **CH5447240** and its successor compound, PCO371.

Table 1: In Vitro Activity of **CH5447240**[1][2]



Parameter	Value	Description
EC50 (hPTHR1)	12 nM	Half maximal effective concentration for hPTHR1 activation.
EC20 (hPTHR1)	3.0 nM	20% effective concentration for hPTHR1 activation.

Table 2: Physicochemical and Pharmacokinetic Properties of CH5447240[1]

Parameter	Value/Observation	Description
Solubility	High solubility in fasted state simulated intestinal fluid.	Indicates good potential for oral absorption.
Metabolic Stability	Good stability in human liver microsomes.	Suggests a lower likelihood of rapid first-pass metabolism.
Oral Bioavailability (Rats)	55%	Percentage of the orally administered dose that reaches systemic circulation.

Table 3: In Vivo Efficacy of CH5447240 in a Rat Model of Hypocalcemia[1]

Animal Model	Effect of CH5447240	Significance
Thyroparathyroidectomized (TPTX) Rats	Significantly elevated serum calcium levels.	Demonstrates in vivo activity in a disease-relevant model.

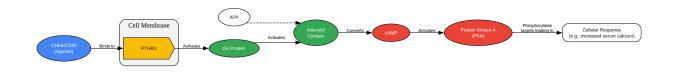
Table 4: Pharmacokinetic Profile of PCO371 in Rats[3]

Dose (Oral)	Cmax	Tmax	T1/2	Oral Bioavailability
2 mg/kg	Dose-dependent increase	1 - 1.5 h	1.5 - 1.7 h	34%



Signaling Pathway

CH5447240 acts as an agonist at the human parathyroid hormone receptor 1 (hPTHR1), a Class B G-protein coupled receptor (GPCR). Upon binding, it is expected to activate downstream signaling cascades that regulate calcium and phosphate homeostasis. The primary signaling pathway involves the activation of adenylyl cyclase and the production of cyclic AMP (cAMP).



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Figure 1: Simplified signaling pathway of **CH5447240** via the hPTHR1 receptor. Max Width: 760px.

Experimental Protocols

While detailed, step-by-step protocols for the experiments involving **CH5447240** are not publicly available, the following sections outline the general methodologies based on standard practices and the information provided in the primary research article.[1]

In Vitro hPTHR1 Agonist Assay (cAMP Measurement)

This assay is designed to determine the potency of a compound in activating the hPTHR1.

Principle: The activation of hPTHR1 by an agonist leads to the production of intracellular cyclic AMP (cAMP). The amount of cAMP produced is proportional to the degree of receptor activation and can be quantified using various methods, such as competitive immunoassays or reporter gene assays.

General Protocol:

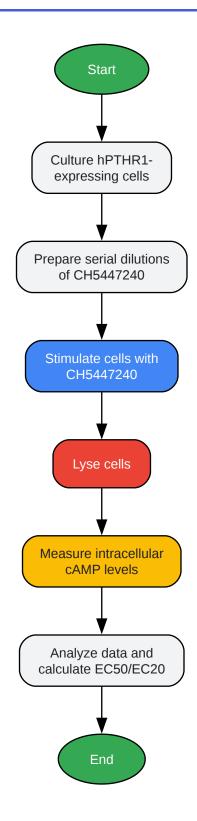






- Cell Culture: Cells stably expressing the human PTHR1 (e.g., HEK293 or CHO cells) are cultured in appropriate media and conditions.
- Compound Preparation: **CH5447240** is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted to a range of concentrations.
- Cell Stimulation: The cultured cells are treated with the different concentrations of CH5447240 for a defined period.
- Cell Lysis: The cells are lysed to release the intracellular cAMP.
- cAMP Detection: The concentration of cAMP in the cell lysates is measured using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA).
- Data Analysis: The cAMP levels are plotted against the compound concentrations, and the EC50 and EC20 values are calculated using a suitable pharmacological software.





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Figure 2: General workflow for the in vitro hPTHR1 agonist assay. Max Width: 760px.



In Vivo Hypocalcemia Model in Thyroparathyroidectomized (TPTX) Rats

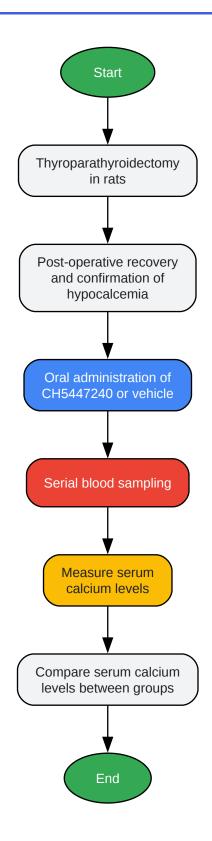
This animal model is used to evaluate the in vivo efficacy of compounds intended to treat hypoparathyroidism.

Principle: Surgical removal of the thyroid and parathyroid glands (thyroparathyroidectomy) in rats leads to a state of hypocalcemia due to the lack of endogenous parathyroid hormone. This model allows for the assessment of a compound's ability to restore and maintain normal serum calcium levels.

General Protocol:

- Animal Model: Male Sprague-Dawley rats undergo thyroparathyroidectomy.
- Post-operative Recovery: Animals are allowed to recover from surgery and their hypocalcemic state is confirmed.
- Compound Administration: **CH5447240** is formulated in a suitable vehicle and administered orally to the TPTX rats. A control group receives the vehicle only.
- Blood Sampling: Blood samples are collected at various time points after compound administration.
- Serum Calcium Measurement: Serum is separated from the blood samples, and the concentration of calcium is determined using a clinical chemistry analyzer.
- Data Analysis: Serum calcium levels in the treated group are compared to the control group to assess the effect of **CH5447240**.





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Figure 3: General workflow for the in vivo hypocalcemia model. Max Width: 760px.



Lead Optimization and Clinical Development of PCO371

CH5447240 was identified as a promising lead compound but was found to be converted to a reactive metabolite in a human liver microsome assay.[4] This led to further optimization efforts to enhance the drug's properties and reduce the formation of reactive metabolites, resulting in the identification of PCO371.[4]

PCO371, a potent, selective, and orally active PTHR1 agonist, was advanced into clinical development for the treatment of hypoparathyroidism.[4] A Phase 1 clinical trial (NCT04209179) was initiated to investigate the safety, tolerability, pharmacokinetics, and pharmacodynamics of PCO371 in patients with hypoparathyroidism.[5] However, this trial was subsequently terminated.[6] The specific reasons for the termination and the results of the study have not been publicly disclosed.

Conclusion

CH5447240 was a significant preclinical candidate that demonstrated the feasibility of developing a potent and orally bioavailable small-molecule agonist for the hPTHR1 for the potential treatment of hypoparathyroidism. While it did not advance to clinical trials itself, the learnings from its development led to the creation of the clinical candidate PCO371. The preclinical data for **CH5447240**, particularly its in vitro potency and in vivo efficacy in a relevant animal model, underscore the potential of this chemical scaffold for targeting the hPTHR1. Further research in this area may lead to the development of new and improved oral therapies for hypoparathyroidism.

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